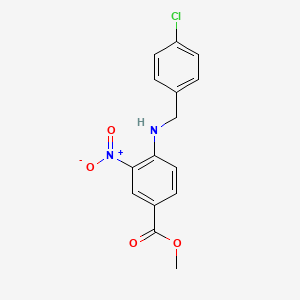
Methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzoic acid and contains a nitro group, a chlorophenyl group, and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the methylamino group via a nucleophilic substitution reaction.
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate.
Friedel-Crafts Acylation: Methyl 3-nitrobenzoate undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form methyl 4-[(4-chlorophenyl)carbonyl]-3-nitrobenzoate.
Nucleophilic Substitution: The carbonyl group is then converted to a methylamino group using methylamine under basic conditions to yield the final product, methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 4-[(4-chlorophenyl)methylamino]-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoic acid.
科学的研究の応用
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenyl and methylamino groups may contribute to binding affinity and specificity for certain receptors or enzymes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
類似化合物との比較
Similar Compounds
Methyl 4-[(4-chlorophenyl)methylamino]benzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Methyl 4-[(4-methoxyphenyl)methylamino]-3-nitrobenzoate: Contains a methoxy group instead of a chlorine atom, which can affect its electronic properties and reactivity.
Methyl 4-[(4-bromophenyl)methylamino]-3-nitrobenzoate: Contains a bromine atom instead of chlorine, which can influence its reactivity in substitution reactions.
Uniqueness
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H13ClN2O4 |
|---|---|
分子量 |
320.73 g/mol |
IUPAC名 |
methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-15(19)11-4-7-13(14(8-11)18(20)21)17-9-10-2-5-12(16)6-3-10/h2-8,17H,9H2,1H3 |
InChIキー |
RMFXUSDVZMFURR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















